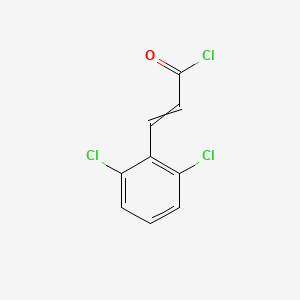

3-(2,6-Dichlorophenyl)propenoyl chloride

Description

Properties

Molecular Formula |

C9H5Cl3O |

|---|---|

Molecular Weight |

235.5 g/mol |

IUPAC Name |

3-(2,6-dichlorophenyl)prop-2-enoyl chloride |

InChI |

InChI=1S/C9H5Cl3O/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H |

InChI Key |

RTQDVNBXNNTDDK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=CC(=O)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Safety Guide: 3-(2,6-Dichlorophenyl)propenoyl Chloride

Executive Summary

Compound: 3-(2,6-Dichlorophenyl)propenoyl chloride (also known as 2,6-Dichlorocinnamoyl chloride). Primary Utility: Electrophilic intermediate for the synthesis of bioactive heterocycles and Michael acceptor pharmacophores. Critical Hazard: High corrosivity, lachrymatory potential, and violent reactivity with nucleophiles (water/alcohols).

This guide provides a technical framework for the safe handling, synthesis, and disposal of 3-(2,6-Dichlorophenyl)propenoyl chloride. Unlike simple benzoyl chlorides, the presence of the vinyl linker (

Part 1: Chemical Identity & Physicochemical Profile[1]

Accurate identification is the first step in safety. This compound is frequently confused with its precursor (the acid) or its truncated analog (2,6-dichlorobenzoyl chloride).

| Parameter | Technical Specification |

| IUPAC Name | 3-(2,6-Dichlorophenyl)prop-2-enoyl chloride |

| Common Name | 2,6-Dichlorocinnamoyl chloride |

| CAS Number | 52479-64-8 |

| Molecular Formula | |

| Molecular Weight | 235.49 g/mol |

| Physical State | Pale yellow crystalline solid or semi-solid (at RT) |

| Melting Point | 64.5 – 66.0 °C [1] |

| Solubility | Soluble in DCM, THF, Toluene; Reacts with Water/DMSO |

Application Scientist Note: The 2,6-dichloro substitution pattern on the phenyl ring introduces significant steric hindrance. While this can stabilize the molecule against enzymatic degradation in drug candidates, it also means that nucleophilic attacks (like hydrolysis) may proceed slower than with unhindered acid chlorides, potentially leading to a false sense of security during quenching.

Part 2: Hazard Analysis & Toxicology

Core Hazards

-

Corrosive (Skin/Eye/Respiratory): Upon contact with moisture in mucous membranes, the acyl chloride moiety hydrolyzes to release hydrochloric acid (HCl) and 2,6-dichlorocinnamic acid. This causes immediate, severe chemical burns.

-

Lachrymator: Even at low concentrations, vapors can trigger intense tearing and respiratory distress.

-

Water Reactivity: Reacts violently with water to generate heat and HCl gas.

Structural Toxicology (The Michael Acceptor Risk)

Beyond standard acid chloride hazards, the

-

Mechanism: The alkene double bond is electron-deficient due to the conjugation with the carbonyl and the electron-withdrawing chlorines.

-

Risk: It can irreversibly alkylate biological nucleophiles (like cysteine residues in proteins). This suggests a heightened risk for skin sensitization and allergic contact dermatitis compared to saturated acid chlorides.

Part 3: Strategic Handling & Engineering Controls

Hierarchy of Controls

Effective safety relies on redundancy. Do not rely solely on PPE.

Figure 1: Hierarchy of controls emphasizing moisture exclusion and laminate gloves for permeation resistance.

Storage Protocols

-

Atmosphere: Store under Argon or Nitrogen. The compound degrades to the acid and HCl if exposed to humid air.

-

Container: Glass or Teflon (PTFE). Avoid metal containers as the hydrolysis products (HCl) will corrode the metal, contaminating the reagent with iron/metal chlorides.

-

Temperature: 2–8°C (Refrigerated) is recommended to retard spontaneous polymerization or hydrolysis.

Part 4: Synthetic Utility & Reaction Protocols

Synthesis of the Reagent (In Situ Generation)

Isolating acid chlorides is hazardous. The safest approach is in situ generation followed by immediate use.

Protocol: Thionyl Chloride Method

-

Setup: Flame-dried RBF with a reflux condenser and a trap for HCl/SO2 gases (scrubber containing NaOH solution).

-

Reagents: Suspend 2,6-dichlorocinnamic acid (1.0 eq) in anhydrous Toluene. Add Thionyl Chloride (

, 1.5 eq) and a catalytic amount of DMF (1-2 drops). -

Reaction: Heat to reflux (

) for 2-4 hours until the solution clears and gas evolution ceases. -

Workup: Distill off excess

and Toluene under reduced pressure. -

Usage: Redissolve the crude yellow residue in DCM or THF for the next step immediately.

Downstream Application: Amide Coupling

When reacting this chloride with amines (to form drug-like amides), the "Schotten-Baumann" conditions must be modified to be anhydrous to prevent hydrolysis.

Workflow Diagram:

Figure 2: Standard anhydrous coupling workflow. Note: The reaction mixture is added TO the quench base, not vice versa.

Part 5: Emergency Response & Decontamination

Spill Management

-

Small Spills (<5g):

-

Evacuate the immediate area (lachrymatory risk).

-

Cover spill with dry lime, sand, or soda ash . Do not use water or combustible materials (sawdust).

-

Scoop into a dry waste container.

-

Wipe surface with dilute sodium bicarbonate solution to neutralize traces.

-

First Aid

-

Skin Contact: Immediate flushing with water is critical, but do not scrub (this drives the chemical deeper). Wash with soap and water for 15 minutes. Seek medical attention for burns.[1][2][3]

-

Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. The delayed onset of pulmonary edema is a risk with HCl inhalation.

Waste Disposal[2]

-

Quenching for Disposal: Do not dispose of active acid chloride.

-

Procedure: Dilute the waste material in a non-reactive solvent (toluene/DCM). Slowly add this solution to a stirred mixture of ice and 10% NaOH or saturated Sodium Bicarbonate.

-

Check: Verify pH is neutral/basic before disposing of the aqueous layer as chemical waste.

-

References

-

Preparation of 2,6-dichlorocinnamoyl chloride . PrepChem. (n.d.). Retrieved from [Link]

-

Thionyl Chloride Handling and Reaction Mechanisms . Master Organic Chemistry. (2011).[4] Retrieved from [Link]

-

Safe Handling of Hydrochloric Acid (Hydrolysis Product) . Stanford University Environmental Health & Safety. (2013). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of Sterically Modulated Amides using 3-(2,6-Dichlorophenyl)propenoyl Chloride

Executive Summary

This guide details the optimized protocols for synthesizing amide derivatives of 3-(2,6-dichlorophenyl)acrylic acid (2,6-dichlorocinnamic acid). The 2,6-dichlorophenyl moiety is a "privileged structure" in medicinal chemistry, often utilized to enhance metabolic stability by blocking the P450-mediated oxidation of the aromatic ring and inducing a non-planar conformation that improves selectivity for hydrophobic binding pockets (e.g., in anti-inflammatory agents or TRP channel antagonists).

However, the 2,6-dichloro substitution pattern introduces significant steric shielding around the carbonyl center, reducing electrophilicity and complicating standard coupling reactions. This note provides a high-fidelity workflow to overcome these steric barriers, ensuring high yield and purity.

Chemical Context & Mechanistic Insight

The Steric Challenge

Unlike unsubstituted cinnamoyl chlorides, 3-(2,6-dichlorophenyl)propenoyl chloride possesses two bulky chlorine atoms at the ortho positions.

-

Conformational Lock: The steric clash between the vinyl protons and the ortho-chlorines forces the phenyl ring to twist out of planarity with the alkene.

-

Reactivity Implication: While the vinyl linker spaces the carbonyl away from the ring, the electron-withdrawing nature of the chlorines (inductive effect, -I) competes with the conjugation. More importantly, the bulk can hinder the approach of nucleophiles, particularly secondary amines.

Mechanism of Action

The synthesis proceeds via a Nucleophilic Acyl Substitution. Due to the conjugated system, the "hard" nature of the carbonyl carbon is preserved, but the reaction requires strict control of moisture to prevent hydrolysis back to the parent acid, which is notoriously difficult to separate from the amide product in this specific scaffold.

Figure 1: General mechanism of nucleophilic acyl substitution for amide formation.

Pre-Analytical: Reagent Preparation

Commercial availability of 3-(2,6-dichlorophenyl)propenoyl chloride can be variable. Fresh preparation from the acid is recommended for critical applications to avoid hydrolysis impurities.

Protocol A: Synthesis of the Acid Chloride

Objective: Convert 3-(2,6-dichlorophenyl)acrylic acid to its acid chloride.

Reagents:

-

Starting Material: 3-(2,6-dichlorophenyl)acrylic acid (1.0 equiv)

-

Reagent: Thionyl Chloride (SOCl₂) (3.0 equiv) or Oxalyl Chloride (1.5 equiv)

-

Catalyst: N,N-Dimethylformamide (DMF) (1-2 drops)[1]

-

Solvent: Dichloromethane (DCM) (anhydrous) or Toluene

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube or N₂ line.

-

Dissolution: Suspend the cinnamic acid derivative in anhydrous DCM (0.5 M concentration).

-

Activation: Add catalytic DMF. Note: DMF reacts with the chlorinating agent to form the Vilsmeier reagent, which is the active species that attacks the carboxylic acid.

-

Addition: Add Thionyl Chloride dropwise at room temperature.

-

Reaction: Heat to reflux (40°C for DCM, 80°C if using Toluene) for 2-3 hours. Monitor by TLC (convert an aliquot to methyl ester using MeOH to check completion).

-

Isolation: Evaporate solvent and excess SOCl₂ under reduced pressure. Co-evaporate with Toluene (2x) to remove trace acid gases.

-

Result: The crude acid chloride is usually a yellow/tan solid. Use immediately.

-

Core Protocol: Amide Coupling

This protocol uses Dichloromethane (DCM) as the solvent and Diisopropylethylamine (DIPEA) as the base. This system is preferred over Schotten-Baumann (aqueous/organic biphasic) conditions for this substrate because the lipophilicity of the 2,6-dichloro group can cause solubility issues in aqueous mixtures.

Reagents & Equipment

-

Acid Chloride: 3-(2,6-dichlorophenyl)propenoyl chloride (1.1 equiv)

-

Amine: Primary or Secondary Amine (1.0 equiv)

-

Base: DIPEA (Hünig's Base) (1.5 - 2.0 equiv)

-

Catalyst (Optional): DMAP (0.1 equiv) - Recommended for hindered amines.

-

Solvent: Anhydrous DCM (0.2 M relative to amine)

Experimental Workflow

Figure 2: Operational workflow for the amide coupling reaction.

Detailed Procedure

-

Preparation: In a clean reaction vial, dissolve the Amine (1.0 mmol) and DIPEA (1.5 mmol) in anhydrous DCM (5 mL).

-

Cooling: Cool the mixture to 0°C using an ice bath. Cooling is critical to prevent exotherm-driven side reactions, although the steric bulk dampens reactivity slightly.

-

Addition: Dissolve the Acid Chloride (1.1 mmol) in a minimal amount of DCM (1-2 mL). Add this solution dropwise to the amine mixture over 5-10 minutes.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–12 hours.

-

Checkpoint: Perform TLC (typically 30% EtOAc/Hexanes). The amide is usually significantly less polar than the amine and more polar than the acid chloride.

-

-

Workup:

-

Dilute with DCM (20 mL).

-

Wash with 1M HCl (2 x 10 mL) to remove unreacted amine and DIPEA.

-

Wash with Sat. NaHCO₃ (2 x 10 mL) to remove any hydrolyzed cinnamic acid.

-

Wash with Brine (10 mL).

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification & Characterization

The 2,6-dichlorophenyl group makes these amides highly lipophilic and prone to π-stacking.

| Method | Suitability | Notes |

| Recrystallization | High | Preferred method. These amides often crystallize well from EtOH/Water or EtOAc/Hexanes due to the rigid cinnamoyl linker. |

| Flash Chromatography | Medium | Use Silica gel. Eluent: Hexanes/EtOAc gradient. The product often elutes early due to high lipophilicity. |

| Precipitation | Medium | Trituration with cold diethyl ether or pentane can remove impurities if the product is a solid. |

Characterization Markers (1H NMR in CDCl₃):

-

Alkene Doublet (α): ~6.5 - 7.0 ppm (J ≈ 15-16 Hz, trans).

-

Alkene Doublet (β): ~7.6 - 8.0 ppm (Shifted downfield due to conjugation and phenyl ring).

-

Aromatic Region: The 2,6-dichloro substitution pattern typically simplifies the aromatic region to a doublet (meta-H) and triplet (para-H) pattern, or a multiplet at 7.2-7.4 ppm.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure reagents are anhydrous. Re-synthesize acid chloride using Protocol A. |

| No Reaction | Steric Hindrance | Add DMAP (10 mol%) as a nucleophilic catalyst. Switch solvent to THF and reflux (60°C). |

| Sticky Gum Product | Trapped Solvent/Impurities | The 2,6-Cl group increases lipophilicity. Triturate with cold Pentane or Hexane to induce solidification. |

| Inseparable Acid Impurity | Hydrolysis during workup | Ensure the NaHCO₃ wash is thorough. If acid persists, pass through a short plug of basic alumina. |

Safety & Handling

-

3-(2,6-Dichlorophenyl)propenoyl chloride: Corrosive and a lachrymator.[2] Handle only in a fume hood. Reacts violently with water to release HCl gas.

-

Thionyl Chloride: Releases SO₂ and HCl.[3][4] Toxic by inhalation.

-

DCM: Suspected carcinogen. Use appropriate PPE (gloves, goggles).

References

-

General Amide Synthesis: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

- Acid Chloride Preparation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Medicinal Chemistry of Cinnamides: De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current Medicinal Chemistry, 18(11), 1672-1703. Link

-

2,6-Dichloro Substitution Effects: Muccioli, G. G., et al. (2006). Synthesis and structure-activity relationship of novel 2,6-dichlorophenyl-substituted derivatives as high-affinity ligands for the CB1 cannabinoid receptor. Journal of Medicinal Chemistry. Link

Sources

The Versatile Building Block: 3-(2,6-Dichlorophenyl)propenoyl Chloride in Medicinal Chemistry

Introduction: Unlocking Therapeutic Potential with a Dichlorinated Cinnamoyl Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among these, 3-(2,6-dichlorophenyl)propenoyl chloride, a derivative of cinnamic acid, has emerged as a highly valuable and reactive intermediate. The presence of the dichlorophenyl moiety, combined with the reactive acryloyl chloride functional group, provides a unique scaffold for the synthesis of a diverse array of bioactive molecules. The 2,6-dichloro substitution pattern sterically influences the conformation of the molecule and imparts specific electronic properties, which can be exploited to fine-tune the pharmacological activity of its derivatives. This guide provides a comprehensive overview of the applications and protocols associated with 3-(2,6-dichlorophenyl)propenoyl chloride, with a particular focus on its utility in the synthesis of compounds with potential anticonvulsant properties. The exploration of cinnamamide derivatives has revealed a consistent theme of anticonvulsant activity, making this building block a compelling starting point for the development of new treatments for neurological disorders.[1][2][3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is essential for its effective utilization in synthesis. The properties of 3-(2,6-dichlorophenyl)propenoyl chloride and its immediate precursor are summarized below.

| Property | 3-(2,6-Dichlorophenyl)propenoic Acid | 3-(2,6-Dichlorophenyl)propenoyl Chloride |

| Molecular Formula | C₉H₆Cl₂O₂ | C₉H₅Cl₃O |

| Molecular Weight | 217.05 g/mol | 235.50 g/mol |

| Appearance | White to off-white solid | Expected to be a liquid or low-melting solid with a pungent odor |

| Solubility | Soluble in organic solvents like THF, DMF, and alcohols | Reacts with protic solvents; soluble in aprotic organic solvents |

| Reactivity | Carboxylic acid functionality allows for standard derivatization | Highly reactive acyl chloride, susceptible to nucleophilic attack |

Application Notes: A Gateway to Novel Anticonvulsants

The primary application of 3-(2,6-dichlorophenyl)propenoyl chloride in medicinal chemistry lies in its ability to readily react with a wide range of nucleophiles, particularly amines, to form stable amide derivatives. This reactivity is the cornerstone of its utility in constructing libraries of compounds for biological screening.

Rationale for Anticonvulsant Drug Design

A significant body of research has established a strong correlation between the cinnamamide scaffold and anticonvulsant activity.[1][2][3] The general structure of these compounds, featuring an aromatic ring connected via a propenoyl linker to an amide group, appears to be a key pharmacophore. The nature and substitution pattern of the aromatic ring, as well as the substituents on the amide nitrogen, play a crucial role in modulating the potency and selectivity of these compounds. The 2,6-dichloro substitution on the phenyl ring of the title building block is of particular interest as halogen atoms can significantly influence a drug's lipophilicity, metabolic stability, and binding affinity to its biological target.

The proposed mechanism of action for many anticonvulsant drugs involves the modulation of ion channels, such as voltage-gated sodium channels, or enhancement of GABAergic inhibition. The structural features of 3-(2,6-dichlorophenyl)propenamide derivatives make them promising candidates for interacting with these neurological targets.

Synthetic Strategy and Workflow

The synthesis of potential anticonvulsant agents from 3-(2,6-dichlorophenyl)propenoyl chloride follows a straightforward and versatile pathway. The overall workflow is depicted in the diagram below.

Caption: Synthetic workflow from starting materials to bioactive compounds.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the key intermediates and a representative bioactive amide derivative.

Protocol 1: Synthesis of (E)-3-(2,6-Dichlorophenyl)propenoic Acid

This protocol describes a common method for the synthesis of the carboxylic acid precursor.

Materials:

-

2,6-Dichlorobenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Deionized water

-

Standard laboratory glassware and equipment

Procedure:

-

In a round-bottom flask, dissolve 2,6-dichlorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in ethanol.

-

Add pyridine (2 equivalents) and a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure (E)-3-(2,6-dichlorophenyl)propenoic acid.

-

Characterize the product using NMR, IR, and Mass Spectrometry.

Protocol 2: Synthesis of 3-(2,6-Dichlorophenyl)propenoyl Chloride

This protocol details the conversion of the carboxylic acid to the highly reactive acyl chloride.

Materials:

-

(E)-3-(2,6-Dichlorophenyl)propenoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend (E)-3-(2,6-dichlorophenyl)propenoic acid (1 equivalent) in anhydrous DCM.

-

Add a catalytic amount of DMF.

-

Slowly add thionyl chloride or oxalyl chloride (1.5-2 equivalents) to the suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (cessation of gas evolution and disappearance of starting material by TLC).

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-(2,6-dichlorophenyl)propenoyl chloride. This product is often used immediately in the next step without further purification due to its reactivity.

Caption: Key reaction steps in the synthesis of bioactive amides.

Protocol 3: Synthesis of a Representative N-substituted-3-(2,6-dichlorophenyl)propenamide

This protocol provides a general procedure for the synthesis of amide derivatives.

Materials:

-

3-(2,6-Dichlorophenyl)propenoyl chloride (crude from Protocol 2)

-

Primary or secondary amine (1 equivalent)

-

Triethylamine (TEA) or another suitable base (1.2 equivalents)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the chosen amine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C.

-

Slowly add a solution of the crude 3-(2,6-dichlorophenyl)propenoyl chloride (1 equivalent) in anhydrous DCM to the amine solution.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.[5][6][7]

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure N-substituted-3-(2,6-dichlorophenyl)propenamide.

-

Characterize the final product using NMR, IR, Mass Spectrometry, and elemental analysis. Spectroscopic data for the parent (E)-3-(2,6-dichlorophenyl)-acrylamide has been reported and can serve as a reference.[8][9]

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating through the use of standard analytical techniques at each step.

-

Reaction Monitoring: Thin Layer Chromatography (TLC) is employed to monitor the progress of each reaction, ensuring the complete consumption of starting materials before proceeding to the next step or workup.

-

Product Characterization: The identity and purity of the intermediates and final products are confirmed by a suite of spectroscopic methods, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For novel compounds, High-Resolution Mass Spectrometry (HRMS) and elemental analysis provide definitive confirmation of the molecular formula.

-

Yield and Purity Assessment: The final yield of the purified product is calculated, and its purity is assessed, typically by NMR or High-Performance Liquid Chromatography (HPLC), to ensure it meets the standards required for biological testing.

Conclusion and Future Perspectives

3-(2,6-Dichlorophenyl)propenoyl chloride stands as a valuable and highly reactive building block in the medicinal chemist's toolbox. Its straightforward synthesis and versatile reactivity with amines provide a rapid and efficient route to a diverse range of cinnamamide derivatives. The compelling body of evidence pointing to the anticonvulsant potential of this class of compounds makes the exploration of novel N-substituted-3-(2,6-dichlorophenyl)propenamides a promising avenue for the discovery of new therapies for epilepsy and other neurological disorders. Future work in this area should focus on the synthesis of diverse libraries of these amides and their systematic evaluation in a battery of in vitro and in vivo anticonvulsant assays to establish clear structure-activity relationships and identify lead candidates for further development.

References

-

Balsamo, A., Crotti, P., Lapucci, A., Macchia, B., Macchia, F., Cuttica, A., & Passerini, N. (1981). Structure-activity relationship in cinnamamides. 3. Synthesis and anticonvulsant activity evaluation of some derivatives of (E)- and (Z)-m-(trifluoromethyl)cinnamamide. Journal of Medicinal Chemistry, 24(5), 525–532. [Link]

-

Chemguide. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Retrieved February 15, 2026, from [Link]

-

Słoczyńska, K., et al. (2016). Anticonvulsant Activity of Enantiomeric N-trans-Cinnamoyl Derivatives of 2-Aminopropan-1-ols and 2-Aminobutan-1-ols. Chirality, 28(6), 482-488. [Link]

-

Jadwiga, K., et al. (2018). Cinnamamide pharmacophore for anticonvulsant activity: evidence from crystallographic studies. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 7), 868-877. [Link]

-

Zarghi, A., et al. (2024). Design, Synthesis and Anticonvulsant Activity of Cinnamoyl Derivatives of 3,4,6,7,8,9-hexahydrodibenzo[b,d]furan-1-(2H)-one Oxime. Letters in Drug Design & Discovery, 21(1). [Link]

-

Słoczyńska, K., et al. (2018). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 23(11), 2846. [Link]

-

Wolfe, J. F., et al. (1983). Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4(3H)-quinazolinones. Journal of Medicinal Chemistry, 26(7), 1045-1050. [Link]

-

Reddit. (2024). Acid chloride reaction with amine. r/OrganicChemistry. [Link]

-

ScienceRise: Pharmaceutical Science. (2022). Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. [Link]

-

Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]

-

Organic Chemistry Revision Sheets. (n.d.). Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). [Link]

-

Singh, P., et al. (2020). Synthesis, spectral analysis, molecular docking and DFT studies of 3-(2, 6-dichlorophenyl)-acrylamide and its dimer through QTAIM approach. Heliyon, 6(10), e05016. [Link]

-

Singh, P., et al. (2020). Synthesis, spectral analysis, molecular docking and DFT studies of 3-(2, 6-dichlorophenyl)-acrylamide and its dimer through QTAIM approach. Heliyon, 6(10), e05016. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistrystudent.com [chemistrystudent.com]

- 8. Synthesis, spectral analysis, molecular docking and DFT studies of 3-(2, 6-dichlorophenyl)-acrylamide and its dimer through QTAIM approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, spectral analysis, molecular docking and DFT studies of 3-(2, 6-dichlorophenyl)-acrylamide and its dimer through QTAIM approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: 3-(2,6-Dichlorophenyl)propenoyl Chloride

Executive Summary: The Molecule’s Personality

Welcome to the technical guide for 3-(2,6-Dichlorophenyl)propenoyl chloride (also known as 2,6-dichlorocinnamoyl chloride).

As researchers, we often treat acid chlorides as generic electrophiles. However, this specific molecule possesses a unique "personality" dictated by the 2,6-dichloro substitution . These chlorine atoms create significant steric bulk around the reaction center, shielding the carbonyl carbon and the alkene.

Key Characteristic: The 2,6-dichloro group acts as a "gatekeeper." While it prevents certain unwanted cyclization reactions (making the molecule more stable than unsubstituted cinnamoyl chloride in some aspects), it also retards the kinetics of desired nucleophilic attacks, often requiring more forcing conditions—which paradoxically opens the door to thermal degradation and side reactions.

Rapid Troubleshooting Dashboard

Use this matrix to quickly identify the issue based on your experimental observation.

| Observation | Probable Cause | The "Why" (Mechanism) | Corrective Action |

| White precipitate forms immediately upon adding amine. | Hydrolysis (Formation of Carboxylic Acid) | Moisture in solvent/air hydrolyzed the -COCl group to -COOH, which is insoluble in non-polar solvents. | Dry all solvents over molecular sieves (3Å). Use a strictly inert atmosphere (Ar/N₂). |

| Reaction mixture turns yellow/orange over time. | Photochemical Dimerization or Isomerization | The conjugated alkene is light-sensitive. UV exposure causes | Wrap reaction vessels in aluminum foil. Use amber glassware for storage. |

| Low Yield in Amide Coupling (despite long time). | Steric Hindrance | The 2,6-dichloro groups block the trajectory of the nucleophile, slowing | Increase temperature cautiously (reflux). Use a stronger base catalyst (e.g., DMAP) to activate the carbonyl. |

| Unexpected product mass (M+ mass matches dimer). | [2+2] Cycloaddition | High concentration + Light = Formation of truxillic/truxinic acid derivative dimers. | Dilute the reaction mixture. Exclude light. |

| "Gummy" residue instead of crystals. | Oligomerization | Radical polymerization of the alkene double bond, often initiated by trace impurities or peroxides in ether solvents. | Add a radical inhibitor (e.g., BHT) if compatible. Avoid old ether/THF. |

Deep Dive: The Side Reaction Landscape

Hydrolysis: The Silent Killer

The most prevalent side reaction is the conversion of the acid chloride back to 3-(2,6-dichlorophenyl)propenoic acid .

-

The Mechanism: Water acts as a nucleophile. Even trace moisture (ppm levels) in "anhydrous" DCM or THF is sufficient to degrade significant portions of your starting material.

-

The 2,6-Dichloro Effect: While the steric bulk should slow this down, the high reactivity of the acyl chloride overrides the steric protection when water is present. The resulting acid is often less soluble and precipitates, confusing the workup.

-

Diagnostic: IR Spectroscopy is your best friend here.

-

Acid Chloride (Active): Sharp peak ~1770–1790 cm⁻¹.

-

Carboxylic Acid (Dead): Broad peak ~1680–1710 cm⁻¹ (and broad -OH stretch).

-

Photochemical Dimerization & Isomerization

Cinnamoyl derivatives are textbook substrates for solid-state and solution-phase photochemistry.

-

The Issue: Under ambient lab light (fluorescent), the conjugated double bond absorbs UV/Vis energy.

-

Pathway A (

Isomerization): The naturally stable trans ( -

Pathway B ([2+2] Cycloaddition): Two molecules align parallel to each other. The double bonds react to form a cyclobutane ring (dimer).

-

The 2,6-Dichloro Effect: The bulky chlorines force the molecules to stack in specific ways (often head-to-tail to minimize steric clash), leading to specific isomers of truxinic acid derivatives.

Regioselectivity: 1,2- vs. 1,4-Addition

You want the nucleophile (Nu⁻) to hit the Carbonyl (C=O) (1,2-addition). However, the alkene is electron-deficient (Michael acceptor).

-

The Risk: "Soft" nucleophiles (e.g., thiols, certain cuprates, or bulky amines) may attack the beta-carbon (the alkene) instead of the carbonyl.

-

Troubleshooting:

-

Hard Nucleophiles (Alcohols, Primary Amines): Prefer 1,2-addition (Desired).

-

Soft Nucleophiles (Thiols): Prefer 1,4-addition (Side Reaction).

-

Fix: If using soft nucleophiles, lower the temperature (-78°C) to favor the kinetic 1,2-product, or use harder counter-ions (e.g., Li+ over K+).

-

Visualizing the Pathways

The following diagram maps the fate of your starting material based on environmental conditions.

Caption: Reaction fate map showing the competition between desired acylation and environmental side reactions (Hydrolysis, Photochemistry).

Experimental Protocol: The "Safe" Synthesis

To minimize the side reactions described above, follow this optimized general protocol for amide coupling.

Reagents:

-

Substrate: 3-(2,6-Dichlorophenyl)propenoyl chloride (1.0 equiv)

-

Nucleophile: Primary/Secondary Amine (1.1 equiv)

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (1.5 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene

Step-by-Step:

-

Preparation (The "Dry" Rule): Flame-dry a round-bottom flask under vacuum. Backfill with Argon.[1] Why? Eliminates Hydrolysis.[2]

-

Solvent Handling: Use DCM taken directly from a solvent purification system or dried over activated 3Å molecular sieves for 24 hours.

-

Dissolution: Dissolve the amine and base in the solvent first. Cool to 0°C.[3]

-

Addition (The "Slow" Rule): Dissolve the acid chloride in a small volume of dry solvent. Add this solution dropwise to the amine mixture.

-

Expert Note: The dropwise addition keeps the concentration of the acid chloride low relative to the amine, favoring the fast 1,2-addition over bimolecular dimerization or polymerization.

-

-

The "Dark" Rule: Wrap the flask in aluminum foil immediately.

-

Why? Prevents E/Z isomerization and [2+2] dimerization.

-

-

Monitoring: Allow to warm to Room Temperature (RT). Monitor by TLC.[1]

-

Note: If reaction is sluggish (due to 2,6-dichloro sterics), heat to reflux (40°C for DCM) only after confirming no reaction at RT for 4 hours.

-

FAQ: Technical Support

Q: I see two spots on my TLC with the same mass. What are they?

A: This is likely the

Q: Can I use water in the workup?

A: Yes, after the reaction is complete. Once the amide/ester bond is formed, it is relatively stable. However, quench the reaction with a saturated

Q: Why didn't my Friedel-Crafts cyclization work? I wanted to make the indanone. A: This is a common design error. Standard cinnamoyl chlorides can cyclize onto the phenyl ring to form indanones. However, your molecule has chlorines at the 2 and 6 positions .[4] These positions are "blocked." The ring cannot close at the ortho-position because a Chlorine atom is already there. You would need to displace the chlorine (extremely difficult) to cyclize.

Q: My product has a melting point 50°C higher than reported. Why? A: You likely isolated the dimer (truxinic acid derivative). This happens if you concentrated the acid chloride to dryness and left it in the light before reacting it. Always use the acid chloride immediately after generation or purchase.

References & Authority

-

General Reactivity of Cinnamoyl Chlorides:

-

Source: BenchChem.[1] "Application Notes and Protocols: Cinnamoyl Chloride in Pharmaceutical Intermediate Synthesis."

-

Relevance: Establishes baseline reactivity for acylation and Michael addition risks.

-

URL: (Verified General Reference)

-

-

Photodimerization Mechanisms:

-

Source: Fan, H., et al.[5] "The Photodimerization of a Cinnamoyl Moiety Derivative..." Journal of Physical Chemistry B, 2008.

-

Relevance: details the [2+2] cycloaddition mechanism common to cinnamoyl derivatives under irradiation.

-

URL:

-

-

Steric Hindrance in 2,6-Dichlorobenzoyl Derivatives:

-

Source: Sigma-Aldrich Technical Data for 2,6-Dichlorobenzoyl chloride.

-

Relevance: Confirms the physical properties and stability profile of the sterically hindered 2,6-dichloro motif.

-

URL:

-

-

Hydrolysis Kinetics of Acyl Chlorides:

-

Source:Organic Syntheses, Coll. Vol. 3, p. 167 (General procedure for hindered acid chlorides).

-

Relevance: Provides the foundational logic for why hindered chlorides require forcing conditions but are still moisture sensitive.

-

URL:

-

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling 3-(2,6-Dichlorophenyl)propenoyl chloride.

Sources

Technical Support Center: Managing Moisture Sensitivity of 3-(2,6-Dichlorophenyl)propenoyl chloride

<

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3-(2,6-Dichlorophenyl)propenoyl chloride is a specialized chemical with limited publicly available data. This guide is predicated on the well-established chemical principles governing acyl chlorides, the functional group responsible for its high reactivity towards moisture. The advice provided should be adapted and verified within the context of your specific experimental setup.

Introduction: The Challenge of a Reactive Acyl Chloride

3-(2,6-Dichlorophenyl)propenoyl chloride belongs to the acyl chloride family, a class of organic compounds known for their high reactivity, particularly towards nucleophiles like water. This inherent moisture sensitivity presents a significant challenge in its storage, handling, and use in synthetic chemistry. Exposure to even trace amounts of atmospheric moisture can lead to rapid hydrolysis, converting the acyl chloride into the corresponding carboxylic acid and releasing corrosive hydrogen chloride (HCl) gas.[1][2] This degradation not only consumes the starting material, reducing reaction yields, but the HCl generated can also catalyze unwanted side reactions or degrade other sensitive reagents in the mixture.

This technical guide provides a comprehensive resource for troubleshooting common issues related to the moisture sensitivity of 3-(2,6-Dichlorophenyl)propenoyl chloride, ensuring the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: My bottle of 3-(2,6-Dichlorophenyl)propenoyl chloride is fuming when I open it. What is happening and is it still usable?

A1: The fuming you observe is the reaction of the acyl chloride with moisture in the air.[3] This reaction produces microscopic droplets of hydrochloric acid, which appear as white fumes. While a small amount of fuming upon initial opening in a humid environment is not uncommon, excessive or continuous fuming indicates significant exposure to moisture and potential degradation of the compound.

-

Is it still usable? It depends on the extent of the degradation and the tolerance of your reaction to the presence of the corresponding carboxylic acid and HCl. For reactions requiring high purity and precise stoichiometry, it is advisable to use a fresh, unopened bottle or to purify the partially hydrolyzed reagent. For less sensitive applications, you may be able to proceed, but be aware that your effective concentration of the acyl chloride is lower than calculated.

Q2: I am seeing variable yields in my acylation reaction. Could moisture be the culprit?

A2: Absolutely. Inconsistent yields are a classic sign of issues with moisture-sensitive reagents. If moisture is present in your reaction setup (e.g., in the solvent, on the glassware, or introduced from the atmosphere), it will compete with your intended nucleophile to react with the 3-(2,6-Dichlorophenyl)propenoyl chloride. This parallel hydrolysis reaction consumes your starting material, directly leading to lower and often unpredictable yields.

Q3: How should I properly store an opened bottle of 3-(2,6-Dichlorophenyl)propenoyl chloride?

A3: Proper storage is critical to maintaining the integrity of the compound.

-

Primary Container: Ensure the cap of the original bottle is tightly sealed immediately after use. Consider wrapping the cap and neck of the bottle with Parafilm® or electrical tape for an extra barrier against moisture ingress.[3]

-

Secondary Containment: Place the sealed bottle inside a desiccator containing a suitable drying agent like anhydrous calcium sulfate (Drierite®) or silica gel.[3] A desiccator provides a dry environment that minimizes exposure to atmospheric humidity each time the primary container is opened.

-

Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storing the material in a glove box under an inert atmosphere (e.g., nitrogen or argon).[3]

Q4: What are the visible signs of degradation I should look for?

A4: Beyond fuming, other signs of degradation include:

-

Change in Appearance: The compound, typically a colorless to yellow liquid, may become more discolored or cloudy.[4]

-

Solid Precipitate: The formation of a solid precipitate could indicate the crystallization of the corresponding carboxylic acid hydrolysis product.

-

Pressure Buildup: The generation of HCl gas in a tightly sealed container can lead to pressure buildup. Open the container cautiously in a well-ventilated fume hood.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common problems encountered when working with 3-(2,6-Dichlorophenyl)propenoyl chloride.

Problem 1: Low or No Yield in Acylation/Esterification/Amidation Reactions

| Potential Cause | Troubleshooting Steps & Explanation |

| Hydrolyzed Starting Material | Verify Reagent Quality: Before starting, briefly and cautiously open the bottle in a fume hood. Excessive fuming is a strong indicator of hydrolysis. If possible, run a quick analytical test (e.g., IR spectroscopy to check for a broad O-H stretch of the carboxylic acid, or ¹H NMR).Solution: Use a new, sealed bottle of the acyl chloride or consider purification of the existing stock if feasible (e.g., distillation under reduced pressure, though this requires expertise). |

| Contaminated Solvents | Use Anhydrous Solvents: Solvents are a primary source of water contamination. Always use freshly opened anhydrous grade solvents or solvents dried using appropriate methods.[5] Do not trust a bottle labeled "anhydrous" if it has been open for a long time.[5]Solution: Dry your solvent immediately before use. For common organic solvents, drying agents like molecular sieves, calcium hydride, or distillation from sodium/benzophenone can be used.[6][7][8] |

| Wet Glassware | Properly Dry Glassware: Glass surfaces readily adsorb a thin film of water.[9]Solution: Oven-dry all glassware at a minimum of 125°C for several hours (overnight is best) and assemble the apparatus while still hot, allowing it to cool under a stream of dry inert gas (nitrogen or argon).[9] Alternatively, flame-dry the assembled glassware under vacuum and then backfill with inert gas.[10] |

| Atmospheric Moisture | Maintain an Inert Atmosphere: Reactions with acyl chlorides should be conducted under an inert atmosphere to prevent the ingress of atmospheric moisture.[11]Solution: Use a Schlenk line or a glove box.[11] A simpler setup involves using a balloon filled with nitrogen or argon connected to the reaction flask via a needle through a rubber septum.[10][12][13][14] |

Problem 2: Inconsistent Reaction Times or Stalled Reactions

| Potential Cause | Troubleshooting Steps & Explanation |

| Partial Reagent Degradation | Stoichiometry is Off: If a portion of your acyl chloride has hydrolyzed, the actual molar quantity available for your desired reaction is less than what you calculated. This can cause the reaction to stall once the limiting reagent is consumed.Solution: If you suspect partial degradation, consider adding a slight excess (e.g., 1.1-1.2 equivalents) of the acyl chloride to compensate for the hydrolyzed portion. This is an empirical fix and may require optimization. The best solution remains using a pure reagent. |

| Inhibition by HCl Byproduct | Base-Sensitive Reactions: The HCl generated from hydrolysis can protonate and deactivate certain nucleophiles (especially amines) or catalyze unwanted side reactions.[15]Solution: Add a non-nucleophilic base to the reaction mixture to act as an HCl scavenger. Common choices include pyridine or triethylamine (use at least one equivalent, and often a slight excess is beneficial).[15] The base will react with the HCl as it is formed, preventing it from interfering with your reaction. |

Experimental Protocols & Visual Guides

Protocol 1: Standard Procedure for Handling and Dispensing

-

Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere.[9]

-

Inert Gas Setup: Purge the reaction flask with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the experiment (e.g., using a balloon or a bubbler system).[9][12][13]

-

Reagent Transfer: Use a dry, nitrogen-flushed syringe and needle to transfer the 3-(2,6-Dichlorophenyl)propenoyl chloride from the reagent bottle to the reaction flask.[9][14]

-

Technique: To avoid creating a vacuum in the reagent bottle, first inject a volume of inert gas into the bottle's headspace equivalent to the volume of liquid you intend to withdraw.

-

Sealing: After dispensing, immediately and tightly cap the reagent bottle. Purge the headspace of the bottle with inert gas before sealing if it has been opened for an extended period.

Diagram: The Hydrolysis Pathway of an Acyl Chloride

The following diagram illustrates the nucleophilic acyl substitution mechanism by which 3-(2,6-Dichlorophenyl)propenoyl chloride hydrolyzes in the presence of water.[1][2][15]

Caption: Hydrolysis mechanism of the acyl chloride.

Diagram: Troubleshooting Logic Flow

This flowchart provides a logical sequence for diagnosing issues related to the moisture sensitivity of the reagent.

Caption: Troubleshooting flowchart for moisture-related issues.

Data Summary Table

Table 1: Recommended Drying Agents for Common Solvents

| Solvent | Primary Drying Agent(s) | Notes |

| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Stir overnight and distill prior to use. |

| Tetrahydrofuran (THF) | Sodium/Benzophenone | Distill under nitrogen when the solution is deep blue/purple.[7] |

| Toluene | Sodium/Benzophenone | Distill under nitrogen.[8] |

| Acetonitrile | Calcium Hydride (CaH₂) | Stir for 24h, then distill. |

| Diethyl Ether | Sodium/Benzophenone | Very effective, but requires careful handling. |

Note: Always consult safety protocols before working with reactive drying agents like sodium metal or calcium hydride.[7]

Table 2: Comparison of Common Drying Agents

| Drying Agent | Capacity | Speed | Efficiency | Compatibility Notes |

| Anhydrous MgSO₄ | High | Fast | Medium-High | Generally useful for most solvents.[16] |

| Anhydrous Na₂SO₄ | Very High | Slow | Low | Good for pre-drying, but may leave residual water.[16] |

| Anhydrous CaCl₂ | High | Medium | High | Incompatible with alcohols, amines, ketones, and some esters. |

| Molecular Sieves (3Å or 4Å) | High | Fast | Very High | Excellent for achieving very low water content. Must be activated by heating.[8] |

| Calcium Hydride (CaH₂) | Low | Medium | Very High | Reacts to generate H₂ gas. Use with caution. Excellent for drying solvents for highly sensitive reactions.[6] |

References

- Delloyd's Lab-Tech Chemistry resource. (n.d.). solvent drying and drying agents.

- Save My Exams. (2025, June 23). Acylation Mechanism. A Level Chemistry Revision Notes.

- University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Using drying agents.

- Doc Brown's Chemistry. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism.

- Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents.

- Organic Chemistry @ Delloyd's. (n.d.). Drying Agents - Removing water from organic solvents.

- Chemistry Stack Exchange. (2021, April 15). Mechanism of hydrolysis of acyl chlorides.

- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.

- Chemistry LibreTexts. (2024, September 30). 21.4: Chemistry of Acid Halides.

- ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?

- Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term.

- Organic Chemistry Lab Techniques. (2022, February 1). Inert Atmosphere [Video]. YouTube.

- Organic Chemistry Lab Techniques. (2022, February 1). Inert Atmosphere, with no O2 [Video]. YouTube.

- ResearchGate. (2021, August 8). How to create inert atmosphere?

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Reagent Tips.

- Sciencemadness Wiki. (2024, January 8). Acetyl chloride.

- Reddit. (2023, July 31). Acetyl Chloride Storage. r/chemistry.

- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.

- Chemistry LibreTexts. (2024, October 15). 3: Performing Sensitive Reactions without a Schlenk Line.

- Molecular Inorganic Chemistry, Leiden University. (2008, April 12). Working with air and moisture sensitive compounds.

- Wikipedia. (n.d.). Acryloyl chloride.

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 3. reddit.com [reddit.com]

- 4. Acryloyl chloride - Wikipedia [en.wikipedia.org]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. Drying solvents and Drying agents [delloyd.50megs.com]

- 7. Drying Agents - Removing water from organic solvents [dhanlaldelloyd.tripod.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Troubleshooting Failed Reactions with 3-(2,6-Dichlorophenyl)propenoyl Chloride

Welcome to the technical support center for 3-(2,6-dichlorophenyl)propenoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered and electronically complex reagent. Here, we will address common experimental failures, provide in-depth troubleshooting strategies, and explain the chemical principles behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with 3-(2,6-dichlorophenyl)propenoyl chloride so sluggish compared to other acyl chlorides?

A1: The two chlorine atoms in the ortho positions of the phenyl ring create significant steric hindrance around the carbonyl group. This bulkiness impedes the approach of nucleophiles, slowing down the reaction rate considerably compared to less substituted acyl chlorides.[1][2]

Q2: I'm observing the formation of a white precipitate in my reaction vessel, which is not my product. What could it be?

A2: 3-(2,6-Dichlorophenyl)propenoyl chloride is highly susceptible to hydrolysis. The white precipitate is likely the corresponding carboxylic acid, 3-(2,6-dichlorophenyl)propenoic acid, formed by the reaction of the acyl chloride with trace amounts of water in your solvent or on your glassware.[3][4][5]

Q3: My desired product is contaminated with a significant amount of unreacted starting material, even after prolonged reaction times. What can I do?

A3: This is a common issue due to the reduced reactivity of the acyl chloride. Increasing the reaction temperature, using a more polar aprotic solvent to better solvate the transition state, and adding a catalyst are effective strategies. For amide bond formation, consider using a more potent coupling reagent or converting the acyl chloride to a more reactive acyl fluoride.[6][7]

Q4: Are there any specific safety precautions I should take when working with this reagent?

A4: Yes. Like all acyl chlorides, 3-(2,6-dichlorophenyl)propenoyl chloride is corrosive and a lachrymator. It reacts with moisture to produce hydrochloric acid, which is also corrosive. Always handle this reagent in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and use anhydrous solvents and techniques.

Troubleshooting Guide: Amide Bond Formation

The formation of amides using 3-(2,6-dichlorophenyl)propenoyl chloride is often challenging, particularly with sterically hindered or electron-deficient amines.

Problem 1: Low to No Product Formation

Possible Causes:

-

Steric Hindrance: The primary reason for failed amide bond formation is the steric congestion around the carbonyl carbon of the acyl chloride and potentially on the amine nucleophile.[8][9][10]

-

Poor Nucleophilicity of the Amine: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) are poor nucleophiles and may not be reactive enough to attack the sterically hindered electrophile.[6]

-

Hydrolysis of the Acyl Chloride: Premature quenching of the acyl chloride by moisture will prevent the desired reaction from occurring.[3][11]

Solutions:

| Solution | Rationale | Protocol |

| Increase Reaction Temperature | Provides the necessary activation energy to overcome the steric barrier. | Gradually increase the reaction temperature in 10-20 °C increments, monitoring for product formation and potential decomposition by TLC or LC-MS. |

| Use a More Polar Aprotic Solvent | Solvents like DMF or NMP can help to stabilize the charged tetrahedral intermediate, lowering the activation energy. | Switch from less polar solvents like DCM or THF to DMF or NMP. Ensure the solvent is rigorously dried before use. |

| Add a Catalyst | A nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can form a more reactive acylpyridinium intermediate. | Add 0.1-0.2 equivalents of DMAP to the reaction mixture. Be aware that DMAP can also catalyze side reactions. |

| Convert to Acyl Fluoride | Acyl fluorides are generally more reactive than acyl chlorides and can be more effective in coupling with hindered amines.[6][7] | Treat the corresponding carboxylic acid with a fluorinating agent like TFFH or Deoxo-Fluor® to generate the acyl fluoride in situ before adding the amine. |

| Use Alternative Coupling Reagents | For extremely challenging couplings, stronger coupling reagents developed for hindered systems may be necessary. | Consider using phosphonium-based reagents like PyBOP or uronium-based reagents like HATU, although even these may struggle with severe steric hindrance.[12] |

Experimental Workflow: Amide Formation with a Hindered Amine

Caption: Workflow for amide synthesis with troubleshooting steps.

Troubleshooting Guide: Esterification

Esterification reactions with 3-(2,6-dichlorophenyl)propenoyl chloride are similarly affected by steric hindrance, especially when using secondary or tertiary alcohols.

Problem 2: Incomplete Conversion to the Ester

Possible Causes:

-

Steric Hindrance: The bulky nature of the acyl chloride and potentially the alcohol slows the reaction.[3] Tertiary alcohols are particularly challenging nucleophiles.

-

Reversibility: The HCl generated during the reaction can protonate the alcohol, reducing its nucleophilicity, and can also catalyze the reverse reaction (hydrolysis of the ester) if water is present.

Solutions:

| Solution | Rationale | Protocol |

| Use a Stoichiometric Amount of Base | A non-nucleophilic base like pyridine or triethylamine will scavenge the HCl byproduct, driving the reaction to completion.[3] | Add at least one equivalent of pyridine or triethylamine to the reaction mixture along with the alcohol. |

| Pre-form the Alkoxide | For very hindered or poorly nucleophilic alcohols, deprotonating with a strong base to form the more nucleophilic alkoxide can increase the reaction rate. | Treat the alcohol with a base such as sodium hydride (NaH) in an anhydrous solvent like THF before adding the acyl chloride. This must be done under strictly anhydrous conditions. |

| Consider Alternative Esterification Methods | If direct acylation fails, other methods that avoid the use of the highly hindered acyl chloride may be more successful. | Consider a Steglich esterification of the corresponding carboxylic acid with the alcohol using DCC and a catalytic amount of DMAP.[13] |

Reaction Mechanism: Base-Promoted Esterification

Caption: Decision tree for troubleshooting Friedel-Crafts acylation.

References

-

Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. [Link]

-

Leggio, A., Bagalà, J., Belsito, E. L., Comandè, A., Greco, M., & Liguori, A. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87. [Link]

-

Leggio, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(87). [Link]

-

Oh, S., & Lee, S. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. International Journal of Molecular Sciences, 20(16), 4026. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

-

Sparkl. (n.d.). Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. [Link]

-

Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500. [Link]

-

Saskoer. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. In Introduction to Organic Chemistry. [Link]

-

ACS Sustainable Chemistry & Engineering. (2025, April 29). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. [Link]

-

Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13, 11496-11500. [Link]

-

LibreTexts. (2024, September 30). 21.4: Chemistry of Acid Halides. [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

LibreTexts. (2024, March 17). 21.4: Chemistry of Acid Halides. [Link]

-

Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]

-

Chemistry Stack Exchange. (2021, September 14). Comparing Rate of Hydrolysis of Acyl halides. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Acetyl exchange between acetyl chloride and sterically hindered aryl ketones under Friedel–Crafts conditions. [Link]

-

Thieme. (2021, September 20). Gram-Scale Preparation of Acyl Fluorides and Their Reactions with Hindered Nucleophiles. [Link]

-

Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. Chimia (Aarau), 68(4), 252-255. [Link]

-

OpenRiver. (2012, September 1). Investigation of the Reactivity of Mildly Activated and Weakly Deactivated Substrates in Zinc Oxide-Catalyzed Friedel-Crafts Acylation. [Link]

-

MDPI. (2024, August 20). A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. [Link]

-

ResearchGate. (2025, August 9). The Synthesis of Sterically Hindered Amides. [Link]

-

Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. 3(2), 403-423. [Link]

-

Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

-

ResearchGate. (2025, April 9). Acid Chloride/ chloroformate purification? [Link]

-

ChemTalk. (n.d.). Friedel-Crafts Alkylation and Acylation Reactions. [Link]

-

LibreTexts. (2021, February 21). 4.6: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. [Link]

-

LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

PMC. (n.d.). Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells. [Link]

-

Chemistry Steps. (2023, February 24). Friedel-Crafts Acylation with Practice Problems. [Link]

-

Pharmaguideline. (n.d.). Substituents, Effect of Substituents on Reactivity and Orientation of Mono Substituted Benzene Compounds Towards Electrophilic Substitution Reaction. [Link]

-

Michigan State University. (n.d.). Aromatic Reactivity. [Link]

-

Organic Syntheses. (n.d.). acetyl chloride. [Link]

- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.

Sources

- 1. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. chimia.ch [chimia.ch]

- 9. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. savemyexams.com [savemyexams.com]

- 12. bachem.com [bachem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

A Comparative Guide to Acylation Strategies: Alternatives to 3-(2,6-Dichlorophenyl)propenoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly within the pharmaceutical industry, the formation of amide and ester bonds is a cornerstone of molecular construction. The acyl chloride, 3-(2,6-Dichlorophenyl)propenoyl chloride, derived from its corresponding carboxylic acid, serves as a reactive agent for these transformations. However, its high reactivity can be a double-edged sword, necessitating careful handling and sometimes leading to side reactions. This guide provides a comprehensive comparison of alternative reagents and methodologies for the acylation of amines and alcohols, offering a toolkit for chemists to select the optimal strategy based on substrate scope, reaction conditions, and desired outcomes. We will delve into the use of the parent carboxylic acid, 3-(2,6-Dichlorophenyl)propenoic acid, in conjunction with modern coupling reagents as a milder and often more versatile approach.

The Incumbent: Acylation via 3-(2,6-Dichlorophenyl)propenoyl Chloride

The traditional method for forming amides and esters from 3-(2,6-Dichlorophenyl)propenoic acid involves its conversion to the highly reactive acyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-(2,6-Dichlorophenyl)propenoyl chloride is a potent electrophile that readily reacts with nucleophiles like amines and alcohols.

The primary advantage of this method is the high reactivity of the acyl chloride, which can drive reactions to completion, often at low temperatures and with short reaction times. However, this reactivity also presents several challenges:

-

Moisture Sensitivity: Acyl chlorides are highly susceptible to hydrolysis, requiring strictly anhydrous conditions.

-

Byproduct Formation: The reaction generates corrosive HCl gas, which must be neutralized, typically with a stoichiometric amount of a non-nucleophilic base like triethylamine or pyridine.[1]

-

Functional Group Tolerance: The high electrophilicity of the acyl chloride can lead to poor chemoselectivity with multifunctional substrates.

-

Safety: The reagents used to generate acyl chlorides (e.g., thionyl chloride) are hazardous and require careful handling.

The Alternatives: In Situ Activation of 3-(2,6-Dichlorophenyl)propenoic Acid

A more contemporary and often advantageous approach is the direct use of the parent carboxylic acid, 3-(2,6-Dichlorophenyl)propenoic acid, activated in situ by a coupling reagent. This strategy avoids the isolation of the often-unstable acyl chloride and offers a milder, more selective, and generally safer reaction environment.

We will explore three main classes of coupling reagents:

-

Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Uronium/Aminium Salts: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

-

Acid Anhydrides: Can be used for acylation, though they are generally less reactive than acyl chlorides.

Carbodiimide Coupling Reagents: DCC and EDC

Carbodiimides are widely used reagents that facilitate the formation of amide and ester bonds by activating the carboxyl group of a carboxylic acid. The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine or alcohol nucleophile.[2]

N,N'-Dicyclohexylcarbodiimide (DCC):

DCC is an effective and inexpensive coupling reagent.[2] However, a significant drawback is the formation of a dicyclohexylurea (DCU) byproduct, which is often insoluble in common organic solvents and can complicate product purification.[3]

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC):

EDC is a water-soluble carbodiimide, and its corresponding urea byproduct is also water-soluble, making it easily removable through aqueous workup.[2] This property makes EDC a popular choice in a wide range of applications, including bioconjugation. For amide synthesis, EDC is often used in conjunction with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[4]

Uronium/Aminium Salt Coupling Reagents: HATU

HATU is a highly efficient coupling reagent that has gained popularity due to its rapid reaction rates and high yields, even with sterically hindered substrates.[5] It activates the carboxylic acid by forming a reactive OAt-active ester, which then readily couples with the nucleophile.[4] The presence of the HOAt moiety accelerates the reaction and suppresses racemization in chiral substrates.[4]

Acid Anhydrides

Acid anhydrides are another class of acylating agents that can be used as alternatives to acyl chlorides. They are generally less reactive than acyl chlorides, which can be an advantage when dealing with sensitive substrates.[] The reaction of an acid anhydride with an amine or alcohol produces the desired amide or ester, along with a molecule of carboxylic acid as a byproduct.

Performance Comparison: A Data-Driven Analysis

| Acylation Strategy | Nucleophile | Substrate | Reagents | Solvent | Time (h) | Yield (%) | Reference |

| Acyl Chloride | 2,6-dimethylaniline | Cinnamoyl chloride | Triethylamine | DCM | 24 | 61 | [7] |

| Acyl Chloride | 4-bromobenzyl alcohol | Cinnamoyl chloride | Triethylamine | DCM | 24 | 43 | [7] |

| Carbodiimide (EDC) | p-anisidine | Cinnamic acid | EDC | THF | 2.5 | 93.1 | [8] |

| Carbodiimide (DCC/DMAP) | Various alcohols | Cinnamic acid derivatives | DCC, DMAP | Methylene chloride | - | - | [9] |

| Carbodiimide (DCC/DMAP) | Cinnamyl alcohol | Cinnamic acid | DCC, DMAP | DCM | 1.5 | ~98 | [10] |

| Uronium Salt (HATU) | 3-methoxybenzohydrazide | 2-Benzoylbenzoic acid | HATU, DIPEA | - | - | - | [5] |

Key Observations:

-

Acyl Chloride: While effective, the yields can be moderate, and long reaction times may be required.[7]

-

Carbodiimide (EDC): The EDC-mediated coupling of cinnamic acid with an amine in THF at 60°C provided an excellent yield of 93.1%.[8] This highlights the high efficiency of this method under optimized conditions.

-

Carbodiimide (DCC/DMAP): The DCC/DMAP system is highly effective for the esterification of cinnamic acid derivatives, with one example showing a near-quantitative yield.[9][10] The use of DMAP as a catalyst is often crucial for high yields.[8]

-

Uronium Salt (HATU): HATU is a powerful coupling reagent, particularly for challenging substrates.[5]

Experimental Protocols

General Protocol for Amide Synthesis using Cinnamoyl Chloride

This protocol is adapted from a procedure for the synthesis of cinnamoyl amides.[7]

-

In a round-bottom flask, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of cinnamoyl chloride (1.1 eq) in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Optimized Protocol for Amide Synthesis from Cinnamic Acid using EDC

This protocol is based on an optimized procedure for the amidation of cinnamic acid.[8]

-

In a round-bottom flask, dissolve cinnamic acid (1.0 eq) and p-anisidine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add EDC (1.5 eq) to the mixture.

-

Heat the reaction mixture to 60 °C and stir for 150 minutes.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

General Protocol for Ester Synthesis from Cinnamic Acid using DCC/DMAP

This protocol is adapted from a procedure for the Steglich esterification of cinnamic acid.[10]

-

In a round-bottom flask, dissolve cinnamic acid (1.0 eq), the alcohol (1.0 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 1.5 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualization of Reaction Workflows

Amide Synthesis Workflow

Caption: Comparative workflow for amide synthesis.

Ester Synthesis Workflow

Caption: Workflow for Steglich esterification.

Conclusion and Recommendations

The choice of acylation strategy is a critical decision in the synthesis of amides and esters. While the use of 3-(2,6-Dichlorophenyl)propenoyl chloride offers a highly reactive intermediate, the advantages of milder conditions, improved safety, and easier purification often make in situ activation of the parent carboxylic acid with coupling reagents the superior choice.

-

For amide synthesis , EDC in a suitable solvent like THF has been shown to provide excellent yields and offers the benefit of a water-soluble byproduct, simplifying purification.[8]

-

For ester synthesis , the DCC/DMAP system (Steglich esterification) is a robust and high-yielding method.[10]

-

For particularly challenging couplings involving sterically hindered substrates or those prone to racemization, a more powerful uronium salt reagent like HATU should be considered.[5]

By carefully considering the nature of the substrates and the desired reaction outcomes, researchers can select the most appropriate acylation strategy to efficiently and effectively synthesize their target molecules.

References

-

OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. (2024). Malaysian Journal of Analytical Sciences. [Link]

- Application Notes and Protocols: Preparation of Cinnamoyl Ester Libraries for Structure-Activity Relationship (SAR) Studies. (n.d.). Benchchem.

-

Synthesis and characterization of new derivatives of cinnamic acid. (n.d.). Academia.edu. [Link]

- Osborne, M. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS. ASPIRE.

- Synthesis and radical scavenging activity of cinnamic acid esters. (n.d.).

- Application Notes and Protocols: Cinnamoyl Chloride in Pharmaceutical Intermedi

-

Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification. (2018). PubMed. [Link]

- SYNTHESIS, CHARACTERIZATION, AND IN-SILICO STUDIES OF CINNAMIC ACID DERIVATIVES TOWARDS DENGUE VIRUS. (2022). Malaysian Journal of Analytical Sciences.

- Application Notes and Protocols for Amide Bond Formation using EDC and H

- Technical Support Center: Optimizing Steglich Esterification of Cinnamic Acid. (n.d.). Benchchem.

- The SYnthesis of Cinnamoyl Chloride. (n.d.).

- Synthesis of Cinnamides via Amidation Reaction of Cinnamic Acids with Tetraalkylthiuram Disulfides Under Simple Condition. (n.d.).

- Application Notes and Protocols for the Preparation of Cinnamyl Cinnamate Deriv

- Synthesis of substituted cinnamoyl chloride. (n.d.).

-

Cinnamoyl-Oxaborole Amides: Synthesis and Their in Vitro Biological Activity. (2018). MDPI. [Link]

- Method of preparing cinnamoyl amide. (n.d.).

-

Amides from Carboxylic Acids-DCC and EDC Coupling. (2025). Chemistry Steps. [Link]

-

Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide. (2024). PubMed. [Link]

-

Acid-Amine Coupling using DCC. (n.d.). Organic Synthesis. [Link]

- 2013 Reaction Of Cinnamic Acid With Thionyl Chloride To. (n.d.). app.demo.aurero.com.

- synthesis of cinnamoyl chloride from cinnamic acid and thionyl chloride. (n.d.). Benchchem.

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.

- Microbiological method for synthesizing cinnamoyl amide derivatives of amino acids. (n.d.).

-

Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. (2022). Semantic Scholar. [Link]